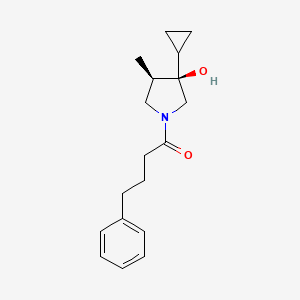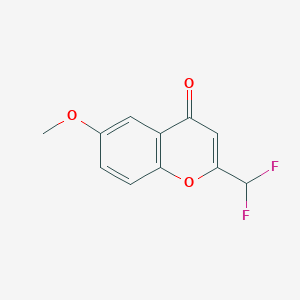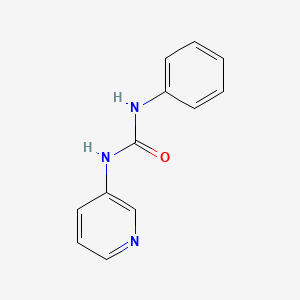![molecular formula C17H25NO3 B5511006 4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Approaches : The synthesis of related compounds often involves multicomponent reactions or ring-closure techniques. For example, the synthesis of similar compounds has been explored through reactions like cyclocondensation with bifunctional heteronucleophiles and cycloaromatization processes (Mahata et al., 2003).
Molecular Structure Analysis
- Structural Determination : X-ray crystallographic analysis is a common method for determining the structure of such compounds. This technique has been used to unambiguously establish the structures of similar molecules (George et al., 1998).
Chemical Reactions and Properties
- Reactivity and Transformations : These compounds can undergo various chemical transformations, leading to the formation of different derivatives and products. Studies have shown how compounds with similar structures react under different conditions, revealing insights into their chemical behavior (Moser et al., 2005).
Physical Properties Analysis
- Spectroscopic Characterization : Techniques like UV spectrophotometry and NMR spectroscopy are utilized to analyze the physical properties of such compounds. These methods provide detailed insights into the molecular composition and structure (Muszalska et al., 2005).
Chemical Properties Analysis
- Chemical Stability and Reactions : The stability and reactivity of these compounds can be studied through kinetic studies and chemical analysis. Such studies often involve understanding the behavior of the compound in different environments and under various chemical reactions (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Compounds with structures incorporating elements such as pyrrolidinyl groups and methoxy-carbonyl functionalities are often subjects of synthesis and reactivity studies. For example, research demonstrates the utility of bis(methoxy)-substituted compounds in regiospecific synthesis of heterocycles, including five and six-membered rings with aldehyde functionalities, indicating the relevance of such structures in synthetic chemistry for creating complex molecules (P. K. Mahata et al., 2003). Similarly, studies on the electrochemical behavior of unsymmetrical dihydropyridines highlight the potential of methoxycarbonyl and pyrrolidinyl derivatives in electrochemical applications, showcasing the versatility of these functional groups in facilitating redox reactions (J. David et al., 1995).
Molecular Structure and Properties
Investigations into the molecular structure and properties of compounds featuring methoxy and pyrrolidinyl groups have contributed to our understanding of molecular stability, conformation, and intermolecular interactions. For instance, studies on pyrrolidinone derivatives reveal insights into the envelope conformation of the pyrrolidinone ring and how substituents like methoxyphenyl groups influence molecular geometry and hydrogen bonding (M. F. Mohammat et al., 2008). This type of research is critical for designing molecules with specific physical and chemical properties for various scientific and industrial applications.
Analytical and Methodological Developments
Research also encompasses the development of analytical methodologies utilizing compounds with similar functionalities for the detection, quantification, and purity evaluation of other substances. For example, studies on the spectrophotometric and chromatographic determination of certain pyrrolidine derivatives emphasize the role of these compounds in analytical chemistry, offering precise and sensitive methods for analyzing complex mixtures (I. Muszalska et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-(3-methoxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,20)9-7-13-5-4-6-14(11-13)16(19)18-10-8-15(12-18)21-3/h4-6,11,15,20H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMFPMFKRIESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3-Methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

